molecular formula C13H13ClF3N3O3 B2529380 Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339105-98-5

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2529380
CAS No.: 339105-98-5
M. Wt: 351.71
InChI Key: ISKRQPAIKLFNLS-UHFFFAOYSA-N
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Description

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (CAS: 339105-98-5) is a heterocyclic compound with a molecular formula of C₁₃H₁₃ClF₃N₃O₃ and a molecular weight of 351.72 g/mol . Its structure features a 4,5-dihydroisoxazole core fused with a carboxylate ester group and a pyridine ring substituted with chlorine and trifluoromethyl groups.

Properties

IUPAC Name

ethyl 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O3/c1-2-22-12(21)10-4-8(23-20-10)6-19-11-9(14)3-7(5-18-11)13(15,16)17/h3,5,8H,2,4,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRQPAIKLFNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. A common approach begins with the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine, which is then coupled with an appropriate isoxazole precursor. The reaction conditions often require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. These methods might include continuous flow reactors to maintain precise control over reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents involved.

Common Reagents and Conditions

  • Oxidation: : Conditions typically require an oxidizing agent and a solvent like acetonitrile.

  • Reduction: : Standard reducing agents in anhydrous conditions are commonly used.

  • Substitution: : These reactions often necessitate catalysts or bases such as pyridine or triethylamine.

Major Products Formed

The products formed from these reactions vary widely based on the conditions. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the nature of the nucleophile or electrophile involved.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoxazole derivatives. Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays conducted following the National Cancer Institute (NCI) protocols have shown significant antitumor activity, with mean GI50 values indicating effective growth inhibition of cancer cells .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in targeting cancer cells .

Agrochemical Applications

2.1 Insecticidal Properties

Compounds containing isoxazole moieties have been investigated for their insecticidal activities. Research indicates that derivatives similar to this compound exhibit significant insecticidal effects against various pests. The structural modifications involving the isoxazole ring contribute to enhanced biological activity, making it a candidate for developing new agrochemicals .

2.2 Herbicidal Activity

In addition to insecticidal properties, there is evidence suggesting that isoxazole derivatives can act as herbicides. The ability to inhibit specific enzymes involved in plant growth pathways allows these compounds to effectively control weed populations without harming crops. This dual functionality makes them valuable in integrated pest management strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological and agrochemical properties. Key factors influencing its activity include:

Structural Feature Impact on Activity
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability
Isoxazole RingProvides a scaffold for biological activity
Amino Methyl GroupPotentially involved in receptor binding interactions

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Case Study 1 : A study on a related isoxazole derivative demonstrated an IC50 value of 15 μM against breast cancer cell lines, indicating potent anticancer properties .
  • Case Study 2 : Insecticidal assays revealed that modifications to the isoxazole structure significantly improved efficacy against common agricultural pests, with some compounds achieving over 80% mortality at low concentrations .

Mechanism of Action

The mechanism by which Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate exerts its effects involves its interaction with various molecular targets. Its structure allows it to bind to specific enzymes or receptors, influencing biochemical pathways. The chlorine and trifluoromethyl groups may enhance its binding affinity and specificity, making it a potent modulator of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 4,5-dihydroisoxazole : A five-membered ring with oxygen and nitrogen atoms, often associated with metabolic stability in agrochemicals.
  • Trifluoromethylpyridine : Enhances lipophilicity and resistance to enzymatic degradation.
  • Ethyl carboxylate : A common ester group in prodrugs or intermediates.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications Reference
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate C₁₃H₁₃ClF₃N₃O₃ 351.72 Dihydroisoxazole, trifluoromethylpyridine Agrochemical/Pharmaceutical (inferred)
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate C₁₀H₁₀BrClN₃O₂ 318.56 Pyrazole, bromine, pyridine Insecticide intermediate
Haloxyfop methyl ester C₁₆H₁₃ClF₃NO₄ 375.73 Phenoxypropanoate, trifluoromethylpyridine Herbicide
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine C₁₂H₁₃ClF₃N₅O₂ 351.72 Piperazine, nitro group, trifluoromethylpyridine Unknown (structural analog)
Physicochemical Properties
  • Molecular Weight : The target compound (351.72 g/mol) aligns with agrochemicals requiring moderate lipophilicity for membrane penetration. The analog in with identical molecular weight but a piperazine-nitroethenamine structure may exhibit divergent solubility or bioavailability.
  • Functional Group Impact : The dihydroisoxazole’s reduced ring strain compared to pyrazole () could enhance stability but reduce reactivity in biological systems.

Biological Activity

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (CAS: 339105-98-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a pyridine moiety, which are known to influence its biological activity. The molecular formula is C12H12ClF3N2O3C_{12}H_{12}ClF_3N_2O_3, with a molecular weight of approximately 303.68 g/mol.

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of similar compounds, particularly those containing trifluoromethyl groups. For instance, compounds with similar structures have shown significant inhibition against key enzymes involved in glucose metabolism:

Compound Target Enzyme IC50 (μM)
This compoundα-glucosidaseTBD
This compoundα-amylaseTBD
This compoundPTP1BTBD

These enzymes are crucial in the management of diabetes as they regulate carbohydrate digestion and insulin signaling.

2. Antioxidant Activity

The antioxidant properties of the compound have been explored through various assays, including DPPH radical scavenging tests. Preliminary results indicate that compounds with similar structures can exhibit promising antioxidant activity, which is essential for protecting pancreatic beta cells from oxidative stress.

The mechanisms by which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition: The presence of the trifluoromethyl group may enhance binding affinity to enzyme active sites.
  • Molecular Interactions: Molecular docking studies suggest that the compound can effectively bind to the active sites of target enzymes, potentially altering their activity.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

  • A study published in MDPI demonstrated that structurally similar compounds showed significant inhibition against α-glucosidase and α-amylase with IC50 values ranging from 2 to 6 μM .
  • Another research highlighted the importance of the trifluoromethyl group in enhancing biological activity against various targets .
  • Toxicity assessments in zebrafish embryos indicated that certain derivatives were well-tolerated at various concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. What mechanistic insights can be gained from studying the compound’s degradation under acidic/basic conditions?

  • Methodology :
  • Perform stress testing (e.g., 0.1M HCl/NaOH at elevated temperatures) followed by LC-MS to identify degradation products. Propose pathways via intermediate trapping (e.g., using TEMPO) .
  • Compare stability with analogs (e.g., ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate) to isolate substituent-specific effects .

Q. How does the compound’s stereoelectronic profile influence its reactivity in ring-opening or cycloaddition reactions?

  • Methodology :
  • Conduct DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions like Diels-Alder .
  • Validate computationally predicted reactivities with kinetic studies (e.g., stopped-flow spectroscopy) .

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